(S)-3-Hydroxypyrrolidine hydrochloride
Overview
Description
(S)-3-Hydroxypyrrolidine hydrochloride is a chemical compound synthesized from various starting materials through different chemical reactions. It is significant in the field of organic chemistry for its structural and chemical properties.
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One approach involves silanization and cyclization of (S)-4-amino-2-hydroxybutyric acid to yield (S)-3-trimethylsilyoxy-2-pyrrolidinone, followed by reduction and hydrochloride salt formation. This process uses NaBH4-CH3COOH as the reducing agent and 1,4-dioxane as the solvent. The reaction conditions are optimized to increase the overall yield to 65% (Li Zi-cheng, 2009). Other methods for synthesizing related hydroxypyrrolidines involve reductive annulation of β-iminochlorohydrins, derived from β-ketochlorohydrins (Jason A Draper & R. Britton, 2010).
Molecular Structure Analysis
Molecular structure studies, such as those on 3,4-dibromopyrrolidine hydrochloride, show that the pyrrolidine ring often adopts a slightly deformed envelope conformation. The arrangement of atoms in the molecule, including halogen atoms, significantly influences its chemical behavior (M. Bukowska-strzyzewska et al., 1980).
Scientific Research Applications
Synthesis Techniques and Applications :
- A study by Li Zi-cheng (2009) explored synthesizing (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid. This process includes silanization, cyclization, reduction, and forming the hydrochloride salt. The study highlights the use of inexpensive reagents and the simplicity of the operation, suggesting applications in cost-effective synthesis processes (Li Zi-cheng, 2009).
Intermediate in Pharmaceutical Development :
- (S)-N-Benzyl-3-hydroxypyrrolidine, synthesized from L-maleic acid, is an intermediate of barnidipine hydrochloride, a pharmaceutical compound. This study by Wu Song (2010) indicates the role of this compound in developing specific pharmaceutical agents (Wu Song, 2010).
Inhibitor Development for Medical Treatments :
- Research by Gunther Zischinsky et al. (2010) discovered new orally available integrin alpha5beta1 inhibitor scaffolds, including the 3-hydroxypyrrolidine scaffold. This suggests its potential in developing systemic treatments for medical conditions involving integrin alpha5beta1 (Gunther Zischinsky et al., 2010).
Enzymatic Hydroxylation for Stereochemical Control :
- The study by Z. Li et al. (2001) demonstrated the use of Sphingomonas sp. HXN-200 in the hydroxylation of N-benzylpyrrolidine, resulting in N-benzyl-3-hydroxypyrrolidine with high enantioselectivity. This highlights its application in stereochemically controlled syntheses (Z. Li et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624556 | |
Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122536-94-1 | |
Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122536941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S)-Pyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Hydroxypyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Pyrrolidinol hydrochloride, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY8EDF8GSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthesis method described in the paper?
A1: The paper details a novel synthesis method for (S)-3-Hydroxypyrrolidine hydrochloride starting from (S)-4-amino-2-hydroxybutyric acid []. The significance lies in the improved yield (up to 65%) achieved through optimization of reaction conditions using readily available and cost-effective reagents like NaBH4-CH3COOH and 1,4-dioxane. This makes the process potentially advantageous for larger-scale production compared to other existing methods.
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